molecular formula C29H46O3 B14784623 [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate

Cat. No.: B14784623
M. Wt: 442.7 g/mol
InChI Key: GRAAWEGTURLYKP-ADGYXCNLSA-N
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Description

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate is a complex organic compound with a unique structure This compound is part of the steroid ester family and is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate typically involves multiple steps. The starting material is usually a steroidal precursor, which undergoes a series of chemical reactions, including oxidation, reduction, and esterification, to form the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in cell signaling and metabolism.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate can be compared with other steroid esters, such as:

    Testosterone undecanoate: Similar in structure but with different biological activities.

    Estradiol valerate: Another steroid ester with distinct therapeutic applications.

    Nandrolone decanoate: Used in medicine for its anabolic properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate

InChI

InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h20,23-27H,3-19H2,1-2H3/t23?,24?,25?,26?,27?,29-/m0/s1

InChI Key

GRAAWEGTURLYKP-ADGYXCNLSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

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